Lipid 8

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

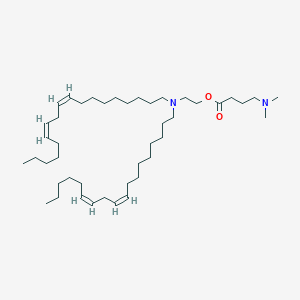

C44H82N2O2 |

|---|---|

分子量 |

671.1 g/mol |

IUPAC 名称 |

2-[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino]ethyl 4-(dimethylamino)butanoate |

InChI |

InChI=1S/C44H82N2O2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40-46(42-43-48-44(47)38-37-39-45(3)4)41-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22H,5-12,17-18,23-43H2,1-4H3/b15-13-,16-14-,21-19-,22-20- |

InChI 键 |

VXHLVEWQGUIWMM-KWXKLSQISA-N |

手性 SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCN(CCOC(=O)CCCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC |

规范 SMILES |

CCCCCC=CCC=CCCCCCCCCN(CCCCCCCCC=CCC=CCCCCC)CCOC(=O)CCCN(C)C |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Lipid 8 and its Mechanism of Action in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lipid 8

This compound is a synthetic, ionizable amino lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, including small interfering RNA (siRNA), messenger RNA (mRNA), and CRISPR-Cas9 genome editing systems. Its chemical structure is designed to be cationic at a low pH and neutral at physiological pH, a key characteristic that facilitates both the encapsulation of negatively charged nucleic acid cargo and its subsequent release into the cytoplasm of target cells. A notable variant, this compound-O14B, incorporates a bioreducible disulfide bond within its structure, offering a stimulus-responsive mechanism for cargo release in the reductive intracellular environment.

Chemical Properties

The physicochemical properties of this compound and its derivatives are crucial for their function in LNP formulations.

| Property | This compound (Representative) | This compound-O14B (Bioreducible) |

| CAS Number | 2226547-25-5 | 1624618-04-7 |

| Molecular Formula | C44H82N2O2 | C37H74N2O6S4 |

| Molecular Weight | 671.13 g/mol | 771.25 g/mol |

| Appearance | Colorless to light yellow liquid | Clear yellowish oil |

| Key Structural Feature | Ionizable amino head group | Ionizable amino head group with a bioreducible disulfide bond in the hydrophobic tail.[1][2] |

| Purity | ≥95% | ~98% |

| Solubility | DMSO | Dichloromethane, Chloroform, Methanol, Ethanol (B145695), Acetone |

Mechanism of Action

The efficacy of this compound-based LNPs in drug delivery is attributed to a multi-step mechanism that ensures the protection of the cargo, its delivery to the target cell, and its release into the cytoplasm.

LNP Formulation and Cargo Encapsulation

This compound is typically formulated with other lipid components, such as a phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid, to form LNPs. During formulation at a low pH, the amino head group of this compound becomes protonated (positively charged), which facilitates the electrostatic complexation with the negatively charged nucleic acid cargo. This process leads to the formation of a stable LNP with the cargo encapsulated within its core.

Cellular Uptake

LNPs containing this compound are primarily taken up by cells through endocytosis.[3] The specific endocytic pathway can be influenced by the overall physicochemical properties of the LNP, such as size and surface charge.

Endosomal Escape: The Key to Delivery

Once inside the cell, the LNP is trafficked into endosomes. As the endosome matures, its internal pH drops. This acidic environment leads to the protonation of the ionizable amino head group of this compound. The resulting positive charge on the lipid is thought to facilitate the disruption of the endosomal membrane through interactions with anionic lipids in the endosomal membrane, leading to the release of the LNP's cargo into the cytoplasm.

For the bioreducible variant, This compound-O14B , an additional and highly efficient mechanism for endosomal escape exists. The disulfide bond in its structure is susceptible to cleavage in the reductive environment of the cytoplasm and late endosomes, which have a higher concentration of reducing agents like glutathione (B108866) compared to the extracellular environment. This cleavage of the lipid structure further destabilizes the LNP and promotes the release of its cargo.[1][2]

Quantitative Data

The following tables summarize the quantitative data reported for the efficiency of this compound and its derivatives in mediating gene silencing and editing.

Table 3.1: In Vitro Gene Editing and Recombination Efficiency of this compound-O14B

| Cell Line | Cargo | Concentration | Efficiency | Reference |

| HeLa-DsRed | (-27)GFP-Cre | 25 nM | >70% gene recombination | [4] |

| Human Cells | Cas9:sgRNA | Not Specified | Up to 70% gene knockout | [1][2] |

Table 3.2: In Vivo Gene Silencing Efficiency of LNP Lipid-8

| Animal Model | Cargo | Dose | Target Cell | Silencing Efficiency | Reference |

| GFP Transgenic C57BL/6 Mouse | siGFP | 0.5 mg/kg (single i.v. dose) | T cells | Significant GFP gene silencing | [5] |

| GFP Transgenic C57BL/6 Mouse | siGFP | 1.5 mg/kg (single i.v. dose) | Splenic CD3+ T cells | Significant GFP expression reduction (CD8+ > CD4+ T cells) | [5] |

Experimental Protocols

Formulation of this compound-Containing Lipid Nanoparticles (LNP)

This protocol describes a general method for preparing LNPs using a microfluidic mixing device.

Materials:

-

This compound (or this compound-O14B)

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

-

Nucleic acid cargo (siRNA, mRNA, etc.)

-

Ethanol (anhydrous)

-

Citrate (B86180) buffer (pH 3.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Dialysis tubing (e.g., 10 kDa MWCO)

Procedure:

-

Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5. The final lipid concentration will depend on the desired final LNP concentration.

-

Prepare Nucleic Acid Solution: Dissolve the nucleic acid cargo in citrate buffer (pH 3.0).

-

Microfluidic Mixing:

-

Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.

-

Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.

-

Pump the two solutions through the microfluidic device for rapid mixing, which will induce the self-assembly of the LNPs.

-

-

Dialysis:

-

Transfer the resulting LNP dispersion into a dialysis tube.

-

Dialyze against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH. Change the PBS buffer at least twice.

-

-

Characterization:

-

Determine the particle size, polydispersity index (PDI), and zeta potential of the LNPs using dynamic light scattering (DLS).

-

Quantify the encapsulation efficiency of the nucleic acid cargo using a suitable assay (e.g., RiboGreen assay).

-

Representative Endosomal Escape Assay (Galectin-8 Staining)

This protocol is a representative method for assessing the endosomal escape of LNPs. It relies on the detection of galectin-8, which binds to exposed glycans on the inner leaflet of the endosomal membrane upon its rupture.

Materials:

-

Cells cultured on glass-bottom dishes

-

LNP formulation encapsulating a fluorescently labeled cargo

-

Immunofluorescence-grade anti-Galectin-8 antibody

-

Fluorescently labeled secondary antibody

-

Hoechst 33342 (for nuclear staining)

-

Paraformaldehyde (PFA)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Confocal microscope

Procedure:

-

Cell Treatment: Treat the cultured cells with the LNP formulation for a desired period (e.g., 4-24 hours).

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and block with blocking buffer for 1 hour.

-

Primary Antibody Staining: Incubate with the anti-Galectin-8 antibody (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Staining: Wash with PBS and incubate with the fluorescently labeled secondary antibody and Hoechst 33342 for 1 hour at room temperature in the dark.

-

Imaging: Wash with PBS and mount the coverslips. Image the cells using a confocal microscope. Co-localization of the fluorescent cargo with galectin-8 puncta indicates endosomal escape.

Conclusion

This compound and its bioreducible variant, this compound-O14B, are potent ionizable lipids that are integral to the development of advanced LNP-based drug delivery systems. Their unique pH-responsive and, in the case of 8-O14B, bioreducible properties, enable the efficient encapsulation and intracellular delivery of nucleic acid therapeutics. The methodologies and data presented in this guide provide a comprehensive overview for researchers and professionals in the field of drug development, highlighting the potential of this compound in the next generation of genetic medicines.

References

An In-depth Technical Guide to Lipid 8: Structure, Properties, and Applications in siRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid 8 is a synthetic, ionizable amino lipid that has garnered significant attention in the field of drug delivery, particularly for its role as a critical component of lipid nanoparticles (LNPs) for the systemic delivery of small interfering RNA (siRNA). Its unique chemical structure allows for efficient encapsulation of nucleic acids and subsequent release within the target cell's cytoplasm. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological applications of this compound, with a focus on its use in formulating LNPs for therapeutic gene silencing.

Chemical Structure and Physicochemical Properties

This compound is characterized by a tertiary amine head group, which is ionizable at acidic pH, and two long, unsaturated hydrocarbon tails. This amphipathic nature is crucial for the formation of stable lipid nanoparticles and for the endosomal escape of the siRNA payload.

Chemical Identity

-

Chemical Name: (Z,Z)-(((4-(dimethylamino)butanoyl)oxy)azanediyl)bis(ethane-2,1-diyl) bis(dodec-9-enoate)

-

CAS Number: 2226547-25-5[1]

-

Molecular Formula: C₄₄H₈₂N₂O₂[1]

It is important to note that in some commercial preparations, "this compound" may refer to a mixture where a percentage of the lipid molecules possess the same head group but exhibit variations in their alkyl chain patterns.

Physicochemical Data

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its function in LNP formulations, influencing factors such as particle stability, encapsulation efficiency, and biodistribution.

| Property | Value | Reference(s) |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 0.898 ± 0.06 g/cm³ | [1][3] |

| Predicted Boiling Point | 690.3 ± 55.0 °C | [3] |

| Solubility | Soluble in DMSO (100 mg/mL) | [1] |

Biological Role and Signaling Pathways

The primary biological application of this compound is as a key structural component of LNPs for the delivery of siRNA. These LNPs are particularly effective for targeting the liver.[1] The ionizable nature of this compound is central to its function. At the acidic pH of LNP formulation, the tertiary amine group of this compound becomes protonated, facilitating the encapsulation of negatively charged siRNA. Upon endocytosis into the target cell, the endosome matures and its internal pH drops. This acidification leads to the protonation of this compound within the LNP, which is thought to promote the disruption of the endosomal membrane and the release of the siRNA into the cytoplasm.

A notable application of this compound-based LNPs is the delivery of siRNA targeting Polo-like kinase 1 (PLK1), a key regulator of mitosis.[4][5][6][7][8] Inhibition of PLK1 expression disrupts the cell cycle, leading to mitotic arrest and subsequent induction of apoptosis in cancer cells.[5][6][7][8]

PLK1 Silencing and Apoptosis Induction Pathway

The following diagram illustrates the proposed signaling pathway following the delivery of PLK1 siRNA using this compound-based LNPs.

Caption: Workflow of PLK1 silencing by this compound LNP leading to apoptosis.

General Apoptosis Signaling Pathways

The induction of apoptosis following PLK1 inhibition can proceed through intrinsic and extrinsic pathways, culminating in the activation of caspases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. 2226547-25-5 | CAS DataBase [m.chemicalbook.com]

- 4. media.cellsignal.com [media.cellsignal.com]

- 5. Silencing of polo-like kinase (Plk) 1 via siRNA causes inhibition of growth and induction of apoptosis in human esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. researchgate.net [researchgate.net]

- 8. Therapeutic targeting of polo-like kinase 1 using RNA-interfering nanoparticles (iNOPs) for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Lipid 8 in the Formulation of Advanced Lipid Nanoparticles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of nucleic acid-based therapeutics, including mRNA vaccines and siRNA therapies, has been largely enabled by sophisticated delivery systems. Among these, lipid nanoparticles (LNPs) have emerged as the clinical frontrunner, prized for their ability to protect fragile nucleic acid payloads and facilitate their delivery into target cells. A key component underpinning the success of modern LNPs is the ionizable lipid. This in-depth technical guide focuses on the role of a specific and notable ionizable lipid, referred to in scientific literature and commercial sources as "Lipid 8," in the formation and function of LNPs. This guide will also distinguish between different molecules that have been designated as "this compound" to provide a clear and comprehensive overview.

Introduction to this compound and its Variants

The designation "this compound" has been used for at least three distinct molecules, each with unique structural features and applications in LNP-based drug delivery. Understanding these distinctions is crucial for researchers working in this field.

-

This compound (CAS: 2226547-25-5): This ionizable lipid, with the chemical formula C44H82N2O2, has been investigated for its potential in siRNA delivery. It has demonstrated particular efficacy in mediating the delivery of polo-like kinase 1 (Plk1) siRNA to multiple myeloma cells, leading to apoptosis.

-

LNP Lipid-8 (also known as 11-A-M; CAS: 2408140-60-1): This is an ionizable, single-tail, multi-head lipid that has been specifically designed for the targeted delivery of siRNA and sgRNA to T cells.[1] A key advantage of LNP Lipid-8 is its selectivity for T cells over other cell types like hepatocytes.[1]

-

This compound-O14B: This is a bioreducible lipid that incorporates a disulfide bond within its structure. This feature is designed to facilitate endosomal escape, a critical step in the delivery of nucleic acids to the cytoplasm. The disulfide bond is cleaved in the reducing environment of the endosome, leading to a change in the lipid's structure that promotes the disruption of the endosomal membrane. This compound-O14B has been used for the co-delivery of proteins (such as Cre recombinase and Cas9) and guide RNA.

For the remainder of this guide, "this compound" will be used as a general term, with specific variants identified where the data pertains to a particular molecule.

The Core Function of this compound in LNP Formation and Delivery

This compound, as an ionizable lipid, plays a central role in several key stages of LNP formulation and function:

-

Nucleic Acid Encapsulation: At a low pH (typically around 4.0), the amine groups in this compound become protonated, resulting in a positive charge. This positive charge allows for strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids (mRNA, siRNA, etc.), driving the encapsulation of the payload within the LNP core.

-

LNP Stability: In circulation at physiological pH (around 7.4), the ionizable headgroup of this compound is largely neutral. This neutrality is crucial for reducing interactions with serum proteins and minimizing clearance by the immune system, thereby prolonging the circulation time of the LNPs.

-

Cellular Uptake and Endosomal Escape: LNPs are typically taken up by cells through endocytosis. Once inside the endosome, the pH drops, leading to the protonation of this compound. This positive charge is thought to facilitate the interaction of the LNP with the negatively charged endosomal membrane, leading to membrane disruption and the release of the nucleic acid cargo into the cytoplasm where it can exert its therapeutic effect.

Quantitative Data on this compound-Formulated LNPs

The physicochemical properties of LNPs are critical determinants of their in vivo performance. The following table summarizes available quantitative data for LNPs formulated with variants of this compound. It is important to note that these properties can be significantly influenced by the other lipid components in the formulation, the lipid-to-payload ratio, and the manufacturing process.

| LNP Formulation | Payload | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| LNP Lipid-8 | siRNA/sgRNA | Not Specified | Not Specified | Not Specified | ~75 | [1] |

| This compound-based LNP | siPLK1 | Not Specified | Not Specified | Not Specified | Not Specified | [] |

Data for particle size, PDI, and zeta potential for these specific this compound formulations were not available in the reviewed literature. Researchers should expect to characterize these parameters for their specific formulations.

In a comparative study, LNPs formulated with a "lipid-8" demonstrated superior performance in downregulating PLK1 mRNA and inducing apoptosis in myeloma cells compared to LNPs formulated with the well-established ionizable lipid, MC3.[]

Experimental Protocols for LNP Formation with this compound

The following protocols provide a detailed methodology for the preparation of LNPs using an ionizable lipid such as this compound. These protocols are generalizable and can be adapted for specific research needs.

Preparation of Lipid Stock Solutions

-

Ionizable Lipid (this compound) Stock: Prepare a stock solution of this compound in absolute ethanol (B145695). The concentration will depend on the desired final lipid ratios and total lipid concentration.

-

Helper Lipid Stocks: Prepare separate stock solutions of a phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) or DSPC), cholesterol, and a PEGylated lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] or DMG-PEG 2000) in absolute ethanol.

LNP Formulation using Microfluidic Mixing

Microfluidic mixing is a widely used method for producing uniform and reproducible LNPs.

-

Lipid Phase Preparation: Combine the lipid stock solutions in the desired molar ratio. A common starting ratio for ionizable lipid-based LNPs is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

-

Aqueous Phase Preparation: Dissolve the nucleic acid payload (e.g., mRNA, siRNA) in an acidic buffer, typically a citrate (B86180) buffer with a pH of 4.0.

-

Microfluidic Mixing: Load the lipid phase and the aqueous phase into separate syringes and connect them to a microfluidic mixing device (e.g., a NanoAssemblr). The rapid and controlled mixing of the two phases at a specific flow rate ratio (e.g., 3:1 aqueous to lipid phase) leads to the self-assembly of the LNPs.

-

Purification: The resulting LNP solution is typically dialyzed against a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH. This step is crucial for the neutralization of the ionizable lipid and the stabilization of the LNPs.

-

Concentration and Sterilization: The purified LNPs can be concentrated using techniques like tangential flow filtration and sterilized by passing through a 0.22 µm filter.

Visualizing the Mechanism of Action and Experimental Workflow

LNP Cellular Uptake and Endosomal Escape

The following diagram illustrates the generally accepted pathway for the cellular uptake and endosomal escape of ionizable lipid-containing LNPs.

Caption: Cellular uptake and endosomal escape of an ionizable LNP.

Experimental Workflow for LNP Formulation

This diagram outlines the key steps in the formulation of LNPs using a microfluidic-based approach.

Caption: Workflow for LNP formulation and characterization.

Conclusion

This compound and its variants represent a significant class of ionizable lipids that are integral to the development of advanced LNP-based nucleic acid delivery systems. Their unique chemical structures are tailored for specific applications, from broad siRNA delivery to targeted T-cell therapies. A thorough understanding of their role in LNP formation, coupled with robust and reproducible formulation protocols, is essential for researchers and drug developers aiming to harness the full potential of nucleic acid therapeutics. The continued exploration and optimization of ionizable lipids like this compound will undoubtedly pave the way for the next generation of safe and effective nanomedicines.

References

Ionizable lipids for mRNA delivery systems

An In-Depth Technical Guide to Ionizable Lipids for mRNA Delivery Systems

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ionizable lipids are the cornerstone of modern mRNA delivery systems, most notably lipid nanoparticles (LNPs). Their unique pH-dependent charge is the critical feature that enables both the stable encapsulation of negatively charged mRNA during formulation and its efficient release into the cytoplasm of target cells. At a low pH (typically ~4.0) used during the manufacturing process, the amine-containing headgroups of ionizable lipids become protonated, acquiring a positive charge that facilitates the complexation of mRNA. Upon administration and circulation at physiological pH (~7.4), these lipids are largely neutral, which reduces toxicity and premature interactions with biological components. Following cellular uptake into endosomes, the acidic environment (pH 5.0-6.5) again protonates the ionizable lipids. This charge reversal is hypothesized to trigger the disruption of the endosomal membrane, allowing the mRNA cargo to escape into the cytoplasm where it can be translated into protein. The precise pKa of the ionizable lipid is a critical parameter, with an optimal range generally considered to be between 6.2 and 6.7 for effective endosomal escape and subsequent in vivo activity. This guide provides a comprehensive overview of the structure, function, and characterization of ionizable lipids for mRNA delivery, including quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this field.

The Core Role and Mechanism of Ionizable Lipids

The success of mRNA therapeutics, including the landmark COVID-19 vaccines, is intrinsically linked to the development of advanced delivery vehicles, with lipid nanoparticles (LNPs) at the forefront.[1] Within the multi-component LNP formulation—typically comprising an ionizable lipid, a PEGylated lipid, cholesterol, and a helper phospholipid—the ionizable lipid is arguably the most critical driver of efficacy.[2]

The primary functions of the ionizable lipid are twofold:

-

mRNA Encapsulation: During LNP assembly, which is often performed in an acidic aqueous buffer (pH ~4), the ionizable lipid's headgroup (commonly a tertiary amine) becomes protonated and thus positively charged. This allows for electrostatic interaction with the negatively charged phosphate (B84403) backbone of the mRNA, leading to efficient encapsulation and condensation of the nucleic acid within the lipid core.[3]

-

Endosomal Escape: After the LNP is taken up by a cell via endocytosis, it is trafficked into endosomes. As the endosome matures, its internal pH drops from ~6.5 to ~5.0. This acidification is the key trigger for mRNA release. The ionizable lipid becomes protonated again, leading to a net positive charge on the LNP. It is theorized that these newly cationic lipids then interact with anionic lipids present in the endosomal membrane, inducing a structural transition from a bilayer to a non-bilayer hexagonal (HII) phase. This structural rearrangement destabilizes the endosomal membrane, leading to its disruption and the release of the mRNA cargo into the cytoplasm.[3][4]

The apparent pKa of the ionizable lipid within the LNP is a crucial determinant of its delivery efficiency. An optimal pKa, typically in the range of 6.2-6.5, ensures the lipid remains relatively neutral at physiological pH 7.4 (minimizing toxicity) but becomes sufficiently protonated in the acidic endosome to facilitate membrane disruption and cargo release.[5]

Quantitative Data and Comparison of Key Ionizable Lipids

The rational design of LNP-based mRNA delivery systems relies on understanding the physicochemical properties of their core components. Below are tables summarizing key quantitative data for several prominent ionizable lipids used in research and clinical applications.

| Ionizable Lipid | Apparent pKa | Encapsulation Efficiency (%) | In Vivo Model & Target | Effective Dose (ED50) | Reference |

| DLin-MC3-DMA | 6.44 | >90% | Mouse, FVII siRNA | ~0.005 mg/kg | [6] |

| SM-102 | 6.68 | >90% | Mouse, Luciferase mRNA | Not specified | [7] |

| ALC-0315 | ~6.0-6.5 | >90% | Used in Pfizer-BioNTech Vaccine | Not applicable | [8][9] |

| C12-200 | ~6.2 | ~92.3% | Mouse, Luciferase mRNA | Not specified | [9] |

| LP01 | Not specified | ~96-100% | In vitro testing | Not applicable | [7] |

Table 1: Comparison of Physicochemical and In Vivo Efficacy Data for Selected Ionizable Lipids.

| LNP Formulation | Ionizable Lipid | Molar Ratio (Ionizable:Helper:Cholesterol:PEG) | Particle Size (nm) | Polydispersity Index (PDI) | Reference |

| MC3-LNP | DLin-MC3-DMA | 50:10:38.5:1.5 | ~80 | <0.1 | [6] |

| SM-102-LNP | SM-102 | 50:10:38.5:1.5 | ~75-90 | <0.1 | [7] |

| ALC-0315-LNP | ALC-0315 | 46.3:9.4:42.7:1.6 | ~80-90 | <0.1 | [8][9] |

| C12-200-LNP | C12-200 | 35:16:46.5:2.5 | ~100-120 | <0.2 | [9] |

Table 2: Formulation Characteristics of LNPs Containing Different Ionizable Lipids.

Detailed Experimental Protocols

Accurate and reproducible characterization of mRNA-LNPs is essential for development. The following sections provide detailed protocols for key experimental procedures.

LNP Formulation via Microfluidic Mixing

Microfluidics offers a rapid and reproducible method for LNP synthesis, providing excellent control over particle size and distribution.[10]

Objective: To formulate mRNA-LNPs using a microfluidic mixing device.

Materials:

-

Ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid (e.g., DMG-PEG2000)

-

Ethanol (B145695) (200 proof, molecular biology grade)

-

mRNA in an aqueous buffer (e.g., 25 mM sodium acetate, pH 4.0)

-

Microfluidic mixing device and chip (e.g., NanoAssemblr from Precision NanoSystems or a custom setup with a syringe pump and microfluidic chip)[7]

-

Syringes (e.g., 1 mL gas-tight syringes)

-

Dialysis cassette (e.g., Slide-A-Lyzer, 10K MWCO)

-

Phosphate-buffered saline (PBS), pH 7.4, sterile

Procedure:

-

Prepare Lipid Stock Solution: Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration can range from 10-25 mg/mL.

-

Prepare mRNA Solution: Dilute the mRNA stock in the aqueous buffer (e.g., sodium acetate, pH 4.0) to the desired concentration.

-

Setup Microfluidic System: Prime the microfluidic device according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

-

Mixing: Set the flow rates for the two syringes. A typical flow rate ratio of aqueous to organic phase is 3:1. The total flow rate will influence particle size (higher flow rates generally produce smaller particles).[11]

-

Initiate Mixing: Start the pumps to mix the two streams in the microfluidic chip. The rapid mixing of the ethanol phase with the aqueous phase reduces the solubility of the lipids, causing them to self-assemble into LNPs, encapsulating the mRNA.[10]

-

Collection: Collect the resulting LNP solution from the outlet of the chip.

-

Dialysis: Transfer the collected LNP solution to a pre-wetted dialysis cassette. Dialyze against sterile PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove the ethanol and exchange the buffer.

-

Sterilization and Storage: Recover the dialyzed LNPs and sterile-filter through a 0.22 µm syringe filter. Store at 4°C.

Determination of Apparent pKa using TNS Assay

The 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS) assay is a common method to determine the apparent pKa of ionizable lipids within an LNP formulation. TNS is a fluorescent probe that preferentially binds to the positively charged, hydrophobic environment of the LNP surface, resulting in an increase in fluorescence intensity.[12]

Objective: To measure the apparent pKa of an mRNA-LNP formulation.

Materials:

-

mRNA-LNP sample

-

TNS stock solution (e.g., 150-300 µM in DMSO or water)[5][13]

-

A series of buffers with pH values ranging from 3.0 to 10.0 (e.g., citrate, phosphate, borate (B1201080) buffers at constant ionic strength)[13]

-

Black, flat-bottom 96-well plate

-

Fluorescence plate reader

Procedure:

-

Prepare Buffers: Create a set of buffers with varying pH values (e.g., in 0.5 pH unit increments from 3.0 to 10.0).

-

Sample Preparation: In each well of the 96-well plate, add a specific volume of each pH buffer.

-

Add LNPs: Add a small volume of the LNP stock solution to each well to a final lipid concentration of approximately 25-75 µM.[13][14]

-

Add TNS Probe: Add the TNS stock solution to each well to a final concentration of approximately 6 µM.[13]

-

Incubation: Incubate the plate in the dark at room temperature for 5-10 minutes.

-

Fluorescence Measurement: Measure the fluorescence intensity using an excitation wavelength of ~321 nm and an emission wavelength of ~445 nm.[13]

-

Data Analysis: Plot the fluorescence intensity as a function of pH. Fit the data to a sigmoidal dose-response curve. The pKa is the pH value at which 50% of the maximum fluorescence intensity is observed.[12]

Determination of mRNA Encapsulation Efficiency

The RiboGreen assay is a sensitive method used to quantify the amount of unencapsulated (free) mRNA versus the total mRNA in an LNP sample.

Objective: To calculate the percentage of mRNA successfully encapsulated within the LNPs.

Materials:

-

mRNA-LNP sample

-

Quant-iT RiboGreen RNA Assay Kit

-

TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

-

2% Triton X-100 in TE buffer

-

Black, flat-bottom 96-well plate

-

Fluorescence plate reader

Procedure:

-

Prepare RiboGreen Reagent: Dilute the RiboGreen reagent in TE buffer according to the manufacturer's protocol (typically a 1:200 dilution). Protect from light.

-

Prepare Standard Curve: Create a standard curve using the provided RNA standard or a known concentration of the same mRNA used in the formulation.

-

Measure Unencapsulated mRNA: In a well, dilute the mRNA-LNP sample in TE buffer. Add the diluted RiboGreen reagent. The reagent will bind to any unencapsulated mRNA accessible on the outside of the LNPs.

-

Measure Total mRNA: In a separate well, dilute the mRNA-LNP sample in the 2% Triton X-100 solution. The detergent will lyse the LNPs, releasing all the encapsulated mRNA. Add the diluted RiboGreen reagent.

-

Incubation: Incubate the plate for 5 minutes at room temperature, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity of all wells (standards and samples) at an excitation of ~480 nm and emission of ~520 nm.[9]

-

Calculation:

-

Use the standard curve to determine the concentration of mRNA in the "unencapsulated" and "total" samples.

-

Calculate the Encapsulation Efficiency (EE) using the following formula:[9] EE (%) = ( [Total mRNA] - [Unencapsulated mRNA] ) / [Total mRNA] * 100

-

In Vitro mRNA Transfection

This protocol outlines a general procedure for transfecting cultured cells with mRNA-LNPs to assess protein expression.

Objective: To evaluate the transfection efficiency of mRNA-LNPs in a cell culture model.

Materials:

-

mRNA-LNPs (e.g., encapsulating Luciferase or GFP mRNA)

-

Cultured cells (e.g., HeLa, HEK293T, or HepG2)[9]

-

Complete cell culture medium

-

96-well cell culture plates (white-walled for luminescence assays)

-

Luciferase assay reagent (e.g., Bright-Glo)

-

Luminometer or fluorescence microscope/plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in ~80% confluency at the time of transfection. Allow cells to adhere overnight.

-

LNP Treatment: Dilute the mRNA-LNPs to the desired final concentrations in fresh, complete cell culture medium.

-

Remove Old Medium: Aspirate the old medium from the cells.

-

Add LNP-Containing Medium: Add the LNP-containing medium to the cells. Include a negative control (cells treated with medium only).

-

Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO2.

-

Assess Protein Expression:

-

For Luciferase: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's protocol. Measure luminescence using a plate reader.[15]

-

For GFP: Observe the cells under a fluorescence microscope or quantify the percentage of GFP-positive cells and mean fluorescence intensity using flow cytometry.[16]

-

In Vivo mRNA Delivery in a Mouse Model

This protocol provides a general framework for assessing the in vivo delivery efficiency of mRNA-LNPs.

Objective: To evaluate the biodistribution and protein expression from mRNA-LNPs following systemic administration in mice.

Materials:

-

mRNA-LNPs (encapsulating a reporter like Luciferase)

-

C57BL/6 mice (or other appropriate strain)

-

Sterile PBS

-

Insulin syringes (29-31G)

-

D-Luciferin substrate

-

In Vivo Imaging System (IVIS)

Procedure:

-

Animal Acclimation: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Allow mice to acclimate to the facility for at least one week.

-

Dose Preparation: Dilute the mRNA-LNP stock solution in sterile PBS to the desired final concentration for injection. A typical dose might be 0.1-1.0 mg/kg of mRNA, administered in a 100-200 µL volume.[17]

-

Administration: Administer the LNP solution to the mice via intravenous (tail vein) injection. Include a control group injected with PBS.

-

Imaging: At a predetermined time point post-injection (e.g., 6, 24, or 48 hours), anesthetize the mice.

-

Substrate Injection: Administer the D-Luciferin substrate via intraperitoneal (IP) injection (typically 150 mg/kg).

-

Bioluminescence Imaging: After ~10 minutes, place the anesthetized mice in the IVIS chamber. Acquire bioluminescence images to visualize the location and quantify the intensity of luciferase expression.[17]

-

Ex Vivo Analysis (Optional): After the final imaging time point, mice can be euthanized, and major organs (liver, spleen, lungs, etc.) can be harvested for ex vivo imaging or homogenization to quantify protein levels or mRNA expression via qPCR.

Visualizations: Pathways and Workflows

Mechanism of Endosomal Escape

The following diagram illustrates the proposed mechanism by which ionizable lipids facilitate the release of mRNA from the endosome into the cytoplasm.

Caption: Cellular uptake and endosomal escape pathway for an mRNA-LNP.

Experimental Workflow for LNP Development

This diagram outlines a typical workflow for the formulation, characterization, and evaluation of novel mRNA-LNP candidates.

References

- 1. Structure-Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-mediated mRNA delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 10. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]

- 11. Microfluidic Assembly of Lipid-based Oligonucleotide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. Ionization and structural properties of mRNA lipid nanoparticles influence expression in intramuscular and intravascular administration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel Lipid Nanoparticles Stable and Efficient for mRNA Transfection to Antigen-Presenting Cells [mdpi.com]

- 17. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]

An In-Depth Technical Guide to Lipid Nanoparticle (LNP) Applications in Gene Therapy Research

An in-depth search for "Lipid 8" in the context of gene therapy research did not yield information on a specific, widely recognized lipid with this designation. The scientific literature extensively covers the use of lipid nanoparticles (LNPs) for gene delivery and refers to various specific ionizable lipids by other names, such as DLin-MC3-DMA, SM-102, and ALC-0315. One publication mentions an "L8" lipid in a study on glioblastoma, but this appears to be a study-specific identifier rather than a commonly known compound.

Due to the absence of specific data on a lipid named "this compound," it is not possible to fulfill the request for a detailed technical guide with quantitative data, experimental protocols, and visualizations for this specific topic.

However, a comprehensive guide can be created on the broader and well-documented subject of Lipid Nanoparticles (LNPs) in Gene Therapy , or on a specific, well-characterized lipid if you have an alternative one in mind.

Should you wish to proceed with a guide on the general topic of LNPs in gene therapy, the following structure and content, adhering to your original requirements, can be provided:

This guide would provide researchers, scientists, and drug development professionals with a thorough understanding of the core principles and practical applications of LNPs in gene therapy.

Core Concepts of LNP-Mediated Gene Delivery

Lipid nanoparticles are the leading non-viral vectors for delivering nucleic acid-based therapeutics, such as mRNA and siRNA.[1][2][3] Their success stems from their ability to protect the genetic payload from degradation and facilitate its delivery into target cells.[4] A typical LNP formulation consists of four key components:

-

Ionizable Cationic Lipids: These are the most critical component, responsible for encapsulating the negatively charged nucleic acids and enabling their release from the endosome into the cytoplasm.[5] At a low pH (during formulation and within the endosome), these lipids are positively charged, allowing for electrostatic interaction with the genetic material.[5][6] At physiological pH, they are near-neutral, reducing toxicity.[7]

-

Helper Lipids (e.g., DSPC): These are neutral phospholipids (B1166683) that contribute to the structural integrity of the nanoparticle.[8]

-

Cholesterol: This molecule helps to stabilize the LNP structure and can influence its fluidity and in vivo performance.[8]

-

PEGylated Lipids: A polyethylene (B3416737) glycol (PEG) lipid layer on the surface of the LNP prevents aggregation and reduces clearance by the immune system, thereby prolonging circulation time.[4]

Mechanism of LNP-Mediated Gene Delivery

The process of LNP-mediated gene delivery can be visualized as a multi-step pathway.

References

- 1. Lipid Nanoparticle Systems for Enabling Gene Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lipid Nanoparticles: A Novel Gene Delivery Technique for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prisysbiotech.com [prisysbiotech.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. phospholipid-research-center.com [phospholipid-research-center.com]

- 8. How Lipid Choices Alter mRNA Nanoparticle Delivery Results [eureka.patsnap.com]

Introduction: The Central Role of Ionizable Lipids in Genomic Medicine

An in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and synthesis of novel ionizable lipids for nucleic acid delivery.

The advent of mRNA-based therapeutics and vaccines, most notably exemplified by the rapid development of COVID-19 vaccines, has been made possible by sophisticated delivery systems.[1][2] At the heart of these systems are lipid nanoparticles (LNPs), which are engineered to encapsulate and protect fragile nucleic acid payloads, such as mRNA or siRNA, and deliver them into target cells.[][4]

An LNP formulation typically comprises four key components:

-

Ionizable Lipid: The cornerstone component that is critical for encapsulating the nucleic acid and facilitating its release into the cell's cytoplasm.[][5] Its unique pH-responsive nature is the key to its function.

-

Helper Phospholipid: A structural lipid, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), that provides integrity to the nanoparticle's structure.[1][6]

-

Cholesterol: Another structural component that helps stabilize the LNP and maintain its integrity.[6][7]

-

PEGylated Lipid: A lipid conjugated to polyethylene (B3416737) glycol (PEG) that forms a protective hydrophilic layer on the LNP surface. This layer enhances colloidal stability and increases circulation time in the bloodstream by reducing aggregation and preventing immediate uptake by immune cells.[1][7][8]

Among these, the ionizable lipid is arguably the most critical for the therapeutic success of the LNP.[9] These lipids are designed to have a pH-dependent charge; they are positively charged at an acidic pH during the formulation process to allow for efficient electrostatic complexation with the negatively charged nucleic acid backbone.[][10] However, at physiological pH (around 7.4), they become nearly neutral, which minimizes toxicity and prevents rapid clearance from the bloodstream.[8][11] This guide provides a comprehensive overview of the discovery, synthesis, and characterization of the novel ionizable lipids that are driving the next generation of genomic medicines.

Mechanism of Action: The pH-Responsive Journey of LNP-mRNA

The efficacy of an ionizable lipid is defined by its ability to navigate a series of biological barriers to deliver its mRNA payload to the cytoplasm, where it can be translated into a therapeutic protein. This process is a finely tuned sequence of events governed by the pH-sensitive nature of the ionizable lipid.

The journey begins with cellular uptake, typically through endocytosis. Once inside the cell, the LNP is enclosed within an endosome. As the endosome matures, its internal environment becomes progressively more acidic, with the pH dropping from ~6.5 to ~5.5.[11] This acidification is the critical trigger for the ionizable lipid. The lipid's amine head group becomes protonated, causing the LNP to acquire a strong positive charge.[][12]

This charge switch facilitates an interaction between the cationic ionizable lipids of the LNP and the anionic lipids present in the endosomal membrane.[10] This interaction disrupts the endosomal membrane, likely by promoting a transition from a stable bilayer structure to a non-bilayer, inverted hexagonal (HII) phase.[][10] This destabilization ultimately leads to the rupture of the endosome, allowing the mRNA cargo to escape into the cytoplasm before it can be degraded in the lysosome.[10] Once in the cytoplasm, the mRNA is translated by ribosomes, leading to the expression of the encoded protein.[1]

Discovery of Novel Ionizable Lipids

The identification of new, more potent, and safer ionizable lipids is a primary goal in the field. Early efforts relied on screening small libraries of lipids, but modern approaches have become significantly more systematic and high-throughput, often integrating combinatorial chemistry, automated screening, and computational methods.

High-Throughput Screening (HTS) Workflow

High-throughput screening is the engine of modern ionizable lipid discovery. It allows for the rapid synthesis and evaluation of hundreds or even thousands of lipid candidates to identify leads with desirable properties.[2][13] The general workflow involves synthesizing a large, diverse library of lipids, formulating them into LNPs with a reporter mRNA (e.g., encoding luciferase), and screening these formulations in vitro for protein expression.[2][9] The most promising candidates are then advanced to more complex in vivo studies.[2]

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of an ionizable lipid and its delivery efficiency is crucial for rational design.[14][15] SAR studies analyze how modifications to different parts of the lipid molecule—the amine-containing head group, the hydrophobic tails, and the linker connecting them—affect key physicochemical properties and biological function.

-

Head Group: The structure of the amine head group is a primary determinant of the lipid's apparent pKa (the pH at which it is 50% ionized). An optimal pKa, typically in the range of 6.2-6.7, is critical for effective endosomal escape.[12][16]

-

Hydrophobic Tails: The length, degree of saturation, and branching of the lipid tails influence the fusogenicity of the LNP and its ability to disrupt the endosomal membrane.[17][18]

-

Linker Group: The linkers connecting the head and tails can incorporate biodegradable moieties, such as ester bonds.[1][] These lipids are designed to be stable at physiological pH but are hydrolyzed inside the cell, leading to faster clearance and an improved safety profile, which is particularly important for therapies requiring repeated dosing.[1][]

Synthesis and Formulation Protocols

The translation of a promising lipid structure from concept to reality requires robust and scalable chemical synthesis and formulation methods.

Experimental Protocol: Ionizable Lipid Synthesis via Passerini Reaction

Combinatorial chemistry approaches, such as multi-component reactions (MCRs), are highly effective for rapidly generating diverse lipid libraries. The Passerini three-component reaction (P-3CR) is a catalyst-free, one-pot method for synthesizing biodegradable ionizable lipids with high efficiency.[19]

Objective: To synthesize a library of ionizable lipids for high-throughput screening.

Materials:

-

Carboxylic acids (containing the tertiary amine head group)

-

Aldehydes (representing one hydrophobic tail)

-

Isocyanides (representing a second hydrophobic tail)

-

Dichloromethane (DCM) as the solvent

-

96-well PCR plate with a sealing mat

Methodology:

-

Reactant Preparation: Prepare stock solutions of the carboxylic acid, aldehyde, and isocyanide components in DCM.

-

Reaction Setup: In each well of a 96-well plate, combine equimolar amounts (1:1:1 molar ratio) of a unique combination of the three components.[19]

-

Reaction Incubation: Seal the plate and stir the reaction mixtures at room temperature for 24 hours.[19]

-

Solvent Removal: After the reaction is complete, remove the DCM solvent using a vacuum-heated chamber.

-

Lipid Resuspension: Resuspend the resulting lipid library directly in ethanol (B145695) for immediate use in LNP formulation for in vitro screening.[19]

-

Purification (for lead candidates): For promising lipid candidates identified during screening, perform a larger-scale synthesis followed by purification using flash chromatography.[19]

Experimental Protocol: LNP Formulation via Microfluidic Mixing

Microfluidics has become the standard method for producing LNPs with controlled and reproducible size and low polydispersity.[1][5] The process involves the rapid mixing of a lipid-in-ethanol phase with a nucleic acid-in-aqueous buffer phase.

Objective: To encapsulate mRNA into LNPs using a synthesized ionizable lipid.

Materials:

-

Synthesized ionizable lipid, DSPC, cholesterol, and a PEG-lipid

-

Ethanol (100%)

-

mRNA in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)[9]

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Dialysis system for buffer exchange

Methodology:

-

Phase Preparation:

-

Lipid Phase: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[9]

-

Aqueous Phase: Dissolve the mRNA payload in the citrate buffer.

-

-

Microfluidic Mixing:

-

Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

-

Set the desired flow rates on the microfluidic device. A typical flow rate ratio of the aqueous phase to the ethanol phase is 3:1.[9]

-

Initiate the mixing process. The rapid mixing causes a change in solvent polarity, leading to the self-assembly of the lipids around the mRNA, forming LNPs.

-

-

Buffer Exchange and Concentration:

-

The resulting LNP solution is immediately dialyzed against a storage buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH.

-

Concentrate the LNP solution to the desired final concentration using a centrifugal filter unit.

-

-

Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Physicochemical Characterization and Quantitative Data

Thorough characterization of LNPs is a critical quality control step to ensure consistency, stability, and efficacy. Several analytical techniques are employed to measure key parameters.

Key LNP Characterization Techniques

| Parameter | Analytical Technique | Description |

| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Measures the average hydrodynamic diameter and the width of the size distribution. A low PDI (<0.2) indicates a monodisperse and homogenous formulation.[9][20] |

| mRNA Encapsulation Efficiency (EE) | RiboGreen Assay | A fluorescence-based assay that quantifies the amount of mRNA protected within the LNPs compared to the total amount of mRNA used in the formulation. |

| Apparent pKa | 2-(p-Toluidino)-6-naphthalenesulfonic acid (TNS) Assay | A fluorescence-based assay that measures the pH at which the ionizable lipid becomes 50% protonated. This is a critical predictor of endosomal escape capability.[9] |

| Lipid Component Quantification | High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) | Separates and quantifies the individual lipid components in the final formulation to confirm their molar ratios.[20][21] |

| Zeta Potential | Laser Doppler Electrophoresis | Measures the surface charge of the LNPs at a given pH. The charge should be close to neutral at pH 7.4. |

Table of Representative Novel Ionizable Lipids and LNP Properties

The following table summarizes quantitative data for representative novel ionizable lipids from recent studies, highlighting key physicochemical properties.

| Ionizable Lipid | Apparent pKa | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Primary Application/Finding |

| 5D8 | N/A | ~90 | < 0.1 | > 95% | Superior potency for in vivo gene editing with a favorable safety profile compared to benchmarks.[22][23] |

| C15-21 | N/A | ~100 | < 0.2 | > 90% | Developed via in vivo screening; highly potent for transfecting lung endothelial cells.[24] |

| YK009 | N/A | 90-140 | N/A | N/A | Developed for SARS-CoV-2 Omicron mRNA delivery; induced a robust immune response in mice.[5] |

| Alkyne-based ILs (Reduced) | 4.8 - 5.7 | 140-180 | < 0.2 | 51-81% | High-throughput synthesis via A3 coupling; reduction of alkyne to alkane significantly enhanced mRNA delivery.[9] |

| S-1 (Cholesterol-based) | N/A | 100-200 | N/A | N/A | A novel cholesterol-based lipid showing low cytotoxicity and high transfection efficiency in cell lines.[25] |

Note: "N/A" indicates data not available in the cited sources.

Conclusion and Future Directions

The field of ionizable lipid discovery is dynamic and rapidly evolving. The development of modular, high-throughput synthesis platforms and a deeper understanding of structure-activity relationships have dramatically accelerated the identification of next-generation lipids.[26] Future research will likely focus on several key areas:

-

Targeted Delivery: Engineering lipids that direct LNPs to specific tissues or cell types beyond the liver, which is the primary target of current LNP systems.

-

Enhanced Biodegradability: Creating novel biodegradable linkers to further improve the safety and tolerability of LNPs, especially for chronic disease applications.[1][22]

-

Machine Learning and AI: Utilizing computational models to predict the performance of virtual lipid structures, thereby reducing the need for extensive empirical screening and accelerating the design of highly potent lipids.[27]

The continued innovation in the design and synthesis of ionizable lipids will be paramount in unlocking the full therapeutic potential of mRNA and other nucleic acid-based medicines, paving the way for new treatments for a wide array of diseases.[17][28]

References

- 1. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]

- 2. Development of a high-throughput platform for screening lipid nanoparticles for mRNA delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 4. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Ionizable Lipid Nanoparticles for SARS‐CoV‐2 Omicron mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-throughput synthesis and optimization of ionizable lipids through A3 coupling for efficient mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. precigenome.com [precigenome.com]

- 14. Structure-Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design. | Semantic Scholar [semanticscholar.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. utswmed-ir.tdl.org [utswmed-ir.tdl.org]

- 18. researchgate.net [researchgate.net]

- 19. pnas.org [pnas.org]

- 20. blog.curapath.com [blog.curapath.com]

- 21. agilent.com [agilent.com]

- 22. trilinkbiotech.com [trilinkbiotech.com]

- 23. Plug-and-play assembly of biodegradable ionizable lipids for potent mRNA delivery and gene editing in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 24. cheme.mit.edu [cheme.mit.edu]

- 25. Synthesis of novel cholesterol-based ionizable lipids for mRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 27. biorxiv.org [biorxiv.org]

- 28. ashpublications.org [ashpublications.org]

Navigating the Intricacies of Lipid-Mediated siRNA Delivery: A Technical Guide

A Note on "Lipid 8": Initial literature searches did not yield specific information on a molecule designated as "this compound" for siRNA delivery. The following guide provides a comprehensive overview of the function of lipids in siRNA delivery, drawing on established principles and data from various lipid-based systems. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals in the absence of specific data on "this compound." Should a more specific chemical identifier or publication reference for "this compound" be available, a more targeted analysis can be provided.

Introduction to Lipid-Based siRNA Delivery

The therapeutic potential of small interfering RNA (siRNA) is vast, offering the ability to silence specific genes involved in a wide range of diseases. However, the clinical translation of siRNA has been significantly hampered by challenges in its delivery to target cells in vivo. Naked siRNA is susceptible to rapid degradation by nucleases, inefficient cellular uptake due to its size and negative charge, and poor pharmacokinetic profiles. Lipid-based delivery systems, particularly lipid nanoparticles (LNPs), have emerged as a leading platform to overcome these barriers, offering protection to the siRNA cargo and facilitating its delivery to the cytoplasm where it can engage with the RNA interference machinery.

Core Components of Lipid Nanoparticles for siRNA Delivery

Lipid nanoparticles are typically composed of four key lipid components, each playing a crucial role in the stability, delivery, and efficacy of the formulation.

-

Ionizable Cationic Lipids: These are the cornerstone of modern LNP formulations. At an acidic pH (typically below 6.5), these lipids are positively charged, which allows for the efficient encapsulation of negatively charged siRNA during the formulation process.[1] At physiological pH (around 7.4), they are nearly neutral, which reduces toxicity and non-specific interactions in the bloodstream.[2][3] Once inside the acidic environment of the endosome, they become protonated, facilitating interaction with the endosomal membrane and promoting the release of siRNA into the cytoplasm.[2][3]

-

Helper Lipids: Neutral phospholipids, such as distearoylphosphatidylcholine (DSPC), are included to stabilize the lipid bilayer of the nanoparticle.[] They contribute to the structural integrity of the LNP and can influence membrane fusion events.[5]

-

Cholesterol: A critical component for the stability and fluidity of the lipid bilayer, cholesterol enhances the structural integrity of the nanoparticles.[] It plays a role in facilitating membrane fusion, which is essential for the endosomal escape of siRNA.[2][6]

-

PEGylated Lipids: Poly(ethylene glycol)-lipids (PEG-lipids) are incorporated to provide a hydrophilic shield on the surface of the LNP.[][7] This PEG layer reduces clearance by the reticuloendothelial system, thereby prolonging the circulation time of the nanoparticles in the bloodstream.[1][6]

Mechanism of LNP-Mediated siRNA Delivery

The journey of an LNP-encapsulated siRNA from administration to target gene silencing involves a series of steps:

-

Encapsulation: siRNA is encapsulated within the LNP, typically through a rapid mixing process where an ethanolic lipid solution is mixed with an acidic aqueous solution containing the siRNA.[1][8]

-

Systemic Circulation: Following intravenous administration, the PEGylated surface of the LNP minimizes opsonization and clearance, allowing for prolonged circulation and accumulation in target tissues.[1]

-

Cellular Uptake: LNPs are primarily taken up by cells through endocytosis.[6][9]

-

Endosomal Escape: This is a critical and often rate-limiting step.[2][3] Inside the endosome, the acidic environment protonates the ionizable lipid, leading to a positive charge on the LNP surface.[1] This promotes interaction with anionic lipids in the endosomal membrane, leading to membrane destabilization and the formation of non-bilayer lipid phases, which facilitates the release of the siRNA into the cytoplasm.[7]

-

RISC Loading and Gene Silencing: Once in the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA guides the RISC to the complementary messenger RNA (mRNA), leading to its cleavage and subsequent degradation, thereby silencing gene expression.[6][7]

Quantitative Data on LNP-siRNA Formulations

The following tables summarize key quantitative data from various studies on LNP-siRNA formulations.

Table 1: Physicochemical Properties of LNP-siRNA Formulations

| LNP Formulation | Ionizable Lipid/Lipidoid | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| SNALP | DLin-MC3-DMA | ~80 | Near-neutral at pH 7.4 | >90 | [][7] |

| LNP01 | 98N12-5(1) | 70-100 | Near-neutral at pH 7.4 | ~95 | [10] |

| Lipidoid Nanoparticles | Various | 50-100 | Not specified | >90 | [11][12] |

| Solid Lipid Nanoparticles | DOTAP/Tristearin | ~150 | Not specified | 4.4-5.5 (wt% loading) | [13][14] |

Table 2: In Vivo Gene Silencing Efficacy of LNP-siRNA Formulations

| Target Gene | Animal Model | LNP Formulation | siRNA Dose (mg/kg) | Gene Silencing (%) | Reference |

| Apolipoprotein B (ApoB) | Non-human primate | SNALP | 1 | >80 | [7] |

| Factor VII | Mouse | 86N15–98O13 combination | 5 | ~85 | [11] |

| Factor VII | Mouse | LNP01 | 3 | >90 | [10] |

| Transthyretin (TTR) | Human | ALN-TTR02 (Patisiran) | 0.15 - 0.3 | >80 | [1][] |

| Factor VII | Mouse | Co-formulated siRNA/mRNA LNP | 0.03 | 87 | [15] |

Experimental Protocols

LNP-siRNA Formulation by Microfluidic Mixing

This protocol describes a common method for preparing LNP-siRNA formulations.

-

Preparation of Solutions:

-

Prepare a lipid solution by dissolving the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol (B145695) at the desired molar ratios.

-

Prepare an aqueous solution containing the siRNA in a low pH buffer (e.g., sodium acetate (B1210297) buffer, pH 4.0).

-

-

Microfluidic Mixing:

-

Load the lipid-ethanol solution and the siRNA-aqueous solution into separate syringes.

-

Mount the syringes onto a syringe pump connected to a microfluidic mixing device.

-

Set the desired flow rates for the two solutions to achieve rapid mixing and nanoparticle self-assembly.

-

-

Purification and Buffer Exchange:

-

The resulting LNP suspension is typically dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH. This can be done using dialysis cassettes or tangential flow filtration.

-

-

Sterilization:

-

Sterilize the final LNP-siRNA formulation by passing it through a 0.22 µm filter.

-

Characterization of LNP-siRNA Formulations

-

Particle Size and Zeta Potential: Measured by dynamic light scattering (DLS).

-

siRNA Encapsulation Efficiency: Determined using a fluorescent dye exclusion assay (e.g., RiboGreen assay). The fluorescence of the sample is measured before and after lysis of the LNPs with a detergent (e.g., Triton X-100).

In Vitro Gene Silencing Assay

-

Cell Culture: Plate target cells in a multi-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of the LNP-siRNA formulation. Include appropriate controls (e.g., untreated cells, cells treated with a non-targeting siRNA LNP).

-

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

-

Analysis of Gene Expression:

-

mRNA levels: Extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression of the target gene.

-

Protein levels: Lyse the cells and perform a Western blot or an enzyme-linked immunosorbent assay (ELISA) to measure the level of the target protein.

-

In Vivo Efficacy Study in Mice

-

Animal Model: Use an appropriate mouse model for the disease of interest.

-

Administration: Administer the LNP-siRNA formulation to the mice via the desired route (e.g., intravenous injection).

-

Monitoring: Monitor the health of the animals throughout the study.

-

Sample Collection: At a predetermined time point (e.g., 48 hours post-injection), collect blood and/or tissues for analysis.

-

Analysis:

-

Serum protein levels: If the target gene encodes a secreted protein, measure its concentration in the serum by ELISA.

-

Tissue mRNA levels: Extract RNA from the target tissue and perform qRT-PCR to measure target gene expression.

-

Visualizations

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. biorxiv.org [biorxiv.org]

- 3. osti.gov [osti.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Lipid-based nanotherapeutics for siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipid-based systemic delivery of siRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. siRNA Functionalized Lipid Nanoparticles (LNPs) in Management of Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synergistic Silencing: Combinations of Lipid-like Materials for Efficacious siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A combinatorial library of lipid-like materials for delivery of RNAi therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vivo Sustained Release of siRNA from Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

A Technical Guide to Understanding the pKa of Ionizable Lipids for RNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Ionizable lipids are a cornerstone of modern nucleic acid therapies, forming the critical component of lipid nanoparticles (LNPs) that deliver fragile RNA payloads like mRNA and siRNA into target cells. The success of these delivery systems is profoundly influenced by a key physicochemical parameter: the apparent acid dissociation constant (pKa). This guide provides an in-depth exploration of the pKa of ionizable lipids, its importance in drug delivery, methods for its determination, and a summary of values for key lipids, including the emergent "Lipid 8."

The Concept of Apparent pKa in Lipid Nanoparticles

In the context of LNPs, the apparent pKa is the pH at which 50% of the ionizable lipids in the nanoparticle system exist in a protonated (positively charged) state and 50% are in a neutral state[1]. This is distinct from the intrinsic pKa of an individual lipid molecule in an aqueous solution, which is typically 2-3 units higher[2][3]. The apparent pKa is a collective property of the entire nanoparticle, influenced by the lipid's structure and the surrounding LNP components[1].

The ionization state of these lipids is pH-dependent and is the primary driver of LNP functionality. An optimal apparent pKa, generally considered to be in the range of 6.0 to 7.0 , is crucial for the efficacy and safety of RNA therapeutics[1][2][4]. This specific range allows the LNP to navigate the varying pH environments of the body, from formulation to intracellular delivery.

The Critical Role of pKa in the LNP Delivery Pathway

The journey of an LNP is a multi-stage process governed by pH changes, where the apparent pKa of the ionizable lipid dictates the particle's behavior at each step.

-

RNA Encapsulation (Acidic pH, ~4.0): During LNP formulation, an acidic buffer is used. At this pH, which is well below the apparent pKa, the amine headgroups of the ionizable lipids are fully protonated, conferring a positive charge. This charge facilitates the electrostatic complexation with the negatively charged phosphate (B84403) backbone of the RNA, efficiently encapsulating the payload[5][].

-

Systemic Circulation (Neutral pH, ~7.4): Once in the bloodstream, the pH is higher than the apparent pKa. The ionizable lipids become predominantly deprotonated and are nearly neutral. This is critical for minimizing non-specific interactions with negatively charged blood components and cell membranes, thereby reducing toxicity and extending circulation time[4][5].

-

Cellular Uptake and Endosomal Escape (Acidic pH, ~5.5-6.5): LNPs are taken up by target cells via endocytosis[7]. As the endosome matures, its internal pH drops. When the endosomal pH falls below the LNP's apparent pKa, the ionizable lipids again become protonated[7][8]. This charge reversal promotes interaction with negatively charged lipids in the endosomal membrane, leading to membrane disruption and the release of the RNA cargo into the cytoplasm, a crucial step known as "endosomal escape"[4][].

The following diagram illustrates this pH-dependent pathway.

References

- 1. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]

- 2. Ionization and structural properties of mRNA lipid nanoparticles influence expression in intramuscular and intravascular administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prediction of the Apparent pKa Value of Lipid Nanoparticles by Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Artificial intelligence-driven rational design of ionizable lipids for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Lipid 8: A Technical Guide to Solubility and Stability for Drug Delivery Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid 8 is an ionizable amino lipid that has garnered significant attention in the field of drug delivery, particularly for its role as a critical component of lipid nanoparticles (LNPs) for the encapsulation and delivery of nucleic acid-based therapeutics such as siRNA.[1] Its ionizable nature is key to both the efficient encapsulation of genetic material at an acidic pH and the subsequent release of the payload into the cytoplasm of target cells. This technical guide provides an in-depth overview of the solubility and stability characteristics of this compound, offering crucial data and methodologies to aid researchers and formulation scientists in the development of effective and stable drug delivery systems.

Molecular Profile of this compound:

| Property | Value |

| CAS Number | 2226547-25-5[1][2][3][4] |

| Molecular Formula | C44H82N2O2[1][2] |

| Molecular Weight | 671.13 g/mol [1] |

| Appearance | Colorless to light yellow liquid[1] |

Solubility Characteristics

The solubility of this compound is a critical parameter for its handling, formulation, and the overall performance of the resulting LNPs. Ionizable lipids, by their nature, exhibit pH-dependent solubility in aqueous environments.

Quantitative Solubility Data

Comprehensive public data on the solubility of this compound in a wide range of solvents is limited. However, available information and data from structurally similar ionizable lipids provide valuable insights.

| Solvent | Solubility (at ambient temperature) | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1] | Requires sonication for dissolution.[1] |

| Ethanol (B145695) | Miscible (Presumed) | Ionizable lipids are typically soluble in ethanol, which is a common solvent used in LNP manufacturing.[5][6] |

| Water | Poorly soluble at neutral pH | As an ionizable amine, its solubility is expected to increase at acidic pH due to protonation of the amine groups. |

| Aqueous Buffers (e.g., Citrate, Acetate) | pH-dependent | Increased solubility at lower pH (e.g., pH 4-5) is expected, facilitating LNP formulation. |

Note: Data for ethanol and aqueous buffers are based on the general properties of ionizable amino lipids used in LNP formulations. Specific quantitative data for this compound is not publicly available.

Stability Profile

The chemical stability of this compound is paramount for the shelf-life and in vivo performance of LNP-based drug products. Degradation of ionizable lipids can impact the physical and chemical integrity of the nanoparticles, potentially leading to loss of efficacy and increased toxicity.

Recommended Storage Conditions

For long-term storage, this compound should be kept under controlled conditions to minimize degradation.

| Condition | Storage Duration | Notes |

| -80°C | 6 months[1] | Recommended for long-term storage of stock solutions.[1] |

| -20°C | 1 month[1] | Suitable for short-term storage.[1] |

| Light | Protect from light[1] |

Degradation Pathways

Ionizable lipids like this compound are susceptible to two primary degradation pathways:

-

Hydrolysis: The ester or amide linkages present in many ionizable lipids can be susceptible to hydrolysis, particularly at acidic or basic pH. This can lead to the formation of free fatty acids and the corresponding amine-containing headgroup.[7][8]

-

Oxidation: Unsaturated alkyl chains, if present in the lipid structure, are prone to oxidation. This can lead to the formation of various byproducts, including hydroperoxides, aldehydes, and epoxides.[7][9] The N-oxide of the tertiary amine is also a potential degradation product.[10] These reactive species can potentially form adducts with the encapsulated drug substance (e.g., mRNA), compromising its integrity and function.[11][12]

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.

Experimental Protocols

Protocol 1: Determination of this compound Solubility in Organic Solvents by HPLC

Objective: To determine the saturation solubility of this compound in organic solvents such as ethanol and DMSO.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent (e.g., ethanol, DMSO) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Sonication may be used to aid initial dispersion.[1]

-

-

Sample Preparation:

-

Centrifuge the saturated solution at high speed to pellet the undissolved lipid.

-

Carefully collect a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the HPLC method.

-

-

HPLC Analysis:

-

Analyze the diluted sample using a validated HPLC method with a suitable detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), as lipids often lack a UV chromophore.[13][14]

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column.

-